molecular formula C10H12BrNOS B11739372 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

Cat. No.: B11739372
M. Wt: 274.18 g/mol
InChI Key: AGFSDXMRGHKHQJ-UHFFFAOYSA-N
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Description

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is an organic compound that belongs to the class of heterocyclic compounds It contains a brominated thiophene ring and a dimethylamino group attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Butenone Structure: The brominated thiophene is then reacted with a suitable aldehyde or ketone under basic conditions to form the butenone structure.

    Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(3-Methylthiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

InChI

InChI=1S/C10H12BrNOS/c1-7(12(2)3)6-9(13)10-8(11)4-5-14-10/h4-6H,1-3H3

InChI Key

AGFSDXMRGHKHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=C(C=CS1)Br)N(C)C

Origin of Product

United States

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